molecular formula C38H30O4 B12522979 2,2'-[[1,1'-Binaphthalene]-2,2'-diyldi(4,1-phenylene)]bis(1,3-dioxolane) CAS No. 820974-54-7

2,2'-[[1,1'-Binaphthalene]-2,2'-diyldi(4,1-phenylene)]bis(1,3-dioxolane)

Cat. No.: B12522979
CAS No.: 820974-54-7
M. Wt: 550.6 g/mol
InChI Key: IVCKAWDRZOGHGJ-UHFFFAOYSA-N
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Description

2,2’-[[1,1’-Binaphthalene]-2,2’-diyldi(4,1-phenylene)]bis(1,3-dioxolane): is a complex organic compound characterized by its unique structure, which includes two binaphthalene units connected via phenylene groups and dioxolane rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-[[1,1’-Binaphthalene]-2,2’-diyldi(4,1-phenylene)]bis(1,3-dioxolane) typically involves multi-step organic reactions. One common method includes the condensation of binaphthalene derivatives with phenylene diols under acidic conditions to form the dioxolane rings. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid and requires careful control of temperature and reaction time to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, where various substituents can be introduced into the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products:

    Oxidation: Quinones, carboxylic acids.

    Reduction: Reduced aromatic rings, alcohols.

    Substitution: Halogenated derivatives, substituted aromatic compounds.

Scientific Research Applications

Chemistry: The compound is used as a ligand in coordination chemistry, forming complexes with transition metals that can act as catalysts in various organic reactions, including asymmetric hydrogenation and hydroformylation.

Biology: In biological research, the compound’s derivatives are studied for their potential as fluorescent probes and imaging agents due to their unique photophysical properties.

Medicine: The compound and its derivatives are investigated for their potential therapeutic applications, including as anticancer agents and enzyme inhibitors.

Industry: In the industrial sector, the compound is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its ability to form stable and functionalized structures.

Mechanism of Action

The mechanism by which 2,2’-[[1,1’-Binaphthalene]-2,2’-diyldi(4,1-phenylene)]bis(1,3-dioxolane) exerts its effects is primarily through its role as a ligand in coordination chemistry. The compound can coordinate with metal ions, forming stable complexes that can catalyze various chemical reactions. The molecular targets include transition metals such as palladium, rhodium, and ruthenium, which are involved in catalytic cycles for hydrogenation, hydroformylation, and other reactions.

Comparison with Similar Compounds

    2,2’-Bis(diphenylphosphino)-1,1’-binaphthalene (BINAP): A widely used chiral ligand in asymmetric synthesis.

    1,1’-Bi-2-naphthol (BINOL): Another chiral ligand used in asymmetric catalysis.

    2,2’-Bis(diphenylphosphino)-1,1’-biphenyl (BIPHEP): A ligand used in various catalytic processes.

Uniqueness: 2,2’-[[1,1’-Binaphthalene]-2,2’-diyldi(4,1-phenylene)]bis(1,3-dioxolane) is unique due to its specific structural features, including the presence of dioxolane rings and phenylene linkers, which provide distinct steric and electronic properties. These features make it a versatile ligand in coordination chemistry and a valuable compound in various scientific and industrial applications.

Properties

CAS No.

820974-54-7

Molecular Formula

C38H30O4

Molecular Weight

550.6 g/mol

IUPAC Name

2-[4-[1-[2-[4-(1,3-dioxolan-2-yl)phenyl]naphthalen-1-yl]naphthalen-2-yl]phenyl]-1,3-dioxolane

InChI

InChI=1S/C38H30O4/c1-3-7-31-25(5-1)17-19-33(27-9-13-29(14-10-27)37-39-21-22-40-37)35(31)36-32-8-4-2-6-26(32)18-20-34(36)28-11-15-30(16-12-28)38-41-23-24-42-38/h1-20,37-38H,21-24H2

InChI Key

IVCKAWDRZOGHGJ-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)C2=CC=C(C=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)C7=CC=C(C=C7)C8OCCO8

Origin of Product

United States

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